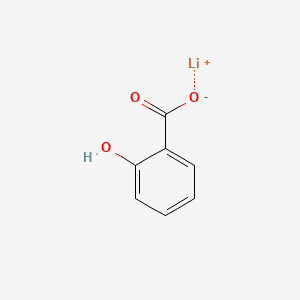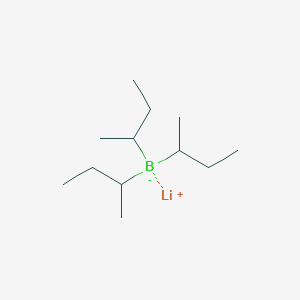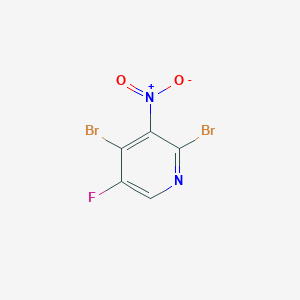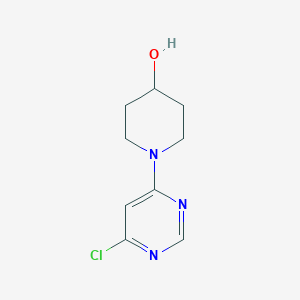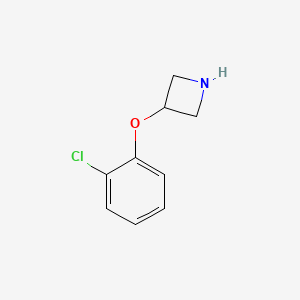
3-(2-Chlorophenoxy)azetidine
Descripción general
Descripción
“3-(2-Chlorophenoxy)azetidine” is a chemical compound with the CAS Number: 1188375-01-0 . It has a molecular weight of 220.1 .
Molecular Structure Analysis
The InChI code for “3-(2-Chlorophenoxy)azetidine” is 1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the molecule .Physical And Chemical Properties Analysis
“3-(2-Chlorophenoxy)azetidine” is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
- Invention of new [2+2] cycloaddition reactions for azetidine synthesis .
- Applications of metalated azetidines .
- Practical C(sp3)–H functionalization .
- Facile opening with carbon nucleophiles .
- Application of azetidines in polymer synthesis .
-
Polymer Chemistry : Azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization. Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications. These include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Medicinal Chemistry : Azetidines, including “3-(2-Chlorophenoxy)azetidine”, are used in medicinal chemistry for the synthesis of various pharmaceutical compounds. They are often used as building blocks in the synthesis of complex molecules due to their unique reactivity .
-
Organic Synthesis : Azetidines are used in organic synthesis for the invention of new [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .
-
Chemistry of Metallated Azetidines : Metallated azetidines are a particularly interesting class of molecules among the family of saturated nitrogen heterocycles. They are important in catalysis, stereoselective synthesis, and medicinal chemistry. The reactivity of the corresponding metallated species can be influenced by factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena .
-
Polymer Chemistry : Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications. These include antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Organic Synthesis : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Safety And Hazards
Direcciones Futuras
Azetidines, such as “3-(2-Chlorophenoxy)azetidine”, have shown potential in various fields, including peptidomimetic and nucleic acid chemistry . They are also considered important in the synthesis of complex natural products . Future research may focus on overcoming the challenges in their synthesis and exploring their potential applications .
Propiedades
IUPAC Name |
3-(2-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBZIGKRABBMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647897 | |
| Record name | 3-(2-Chlorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)azetidine | |
CAS RN |
954222-94-7 | |
| Record name | 3-(2-Chlorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



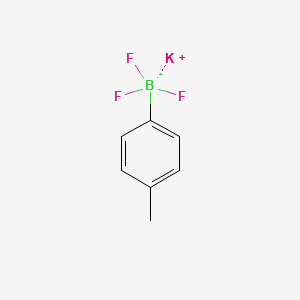
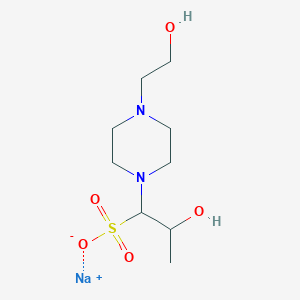

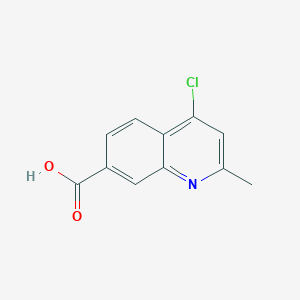

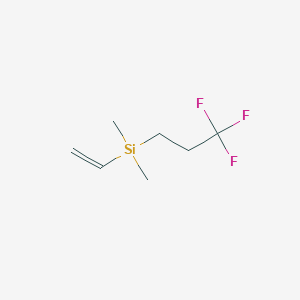

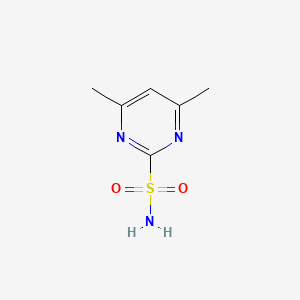
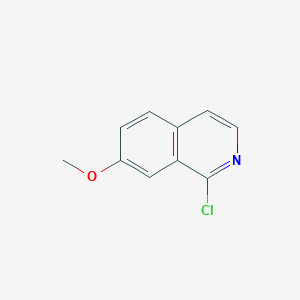
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
